N-Acetyl Sulfadiazine
Overview
Description
Acetylsulfadiazine is a sulfonamide compound that is derived from sulfadiazine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the sulfadiazine molecule. This compound is known for its antibacterial properties and is used in various medical and veterinary applications.
Mechanism of Action
Target of Action
N-Acetyl Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
The pharmacokinetics of this compound and its parent compound, Sulfadiazine, have been studied in various organisms . Following oral administration, both compounds are absorbed and distributed throughout the body . The elimination half-life and the area under the concentration-time curve (AUC) of this compound and Sulfadiazine both show a declining trend with increasing temperature . The apparent volume of distribution (V_F) of Sulfadiazine in plasma increases with temperature, indicating a potential increase in bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, this compound prevents bacteria from producing the nucleotides required for DNA and RNA synthesis . This leads to a halt in bacterial cell division and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature has been shown to affect the pharmacokinetics of this compound . Additionally, the compound’s interaction with soil humic acid has been investigated, providing insights into its environmental fate .
Biochemical Analysis
Biochemical Properties
N-Acetyl Sulfadiazine interacts with various enzymes and proteins. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial properties. By inhibiting the synthesis of folic acid, a compound necessary for bacterial growth, this compound can effectively halt the proliferation of bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme dihydropteroate synthetase. By acting as a competitive inhibitor of this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the interaction of this compound with soil humic acid was found to be a fast first-order reaction with a time constant of 17.6±3.4 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of sulfadiazine. It is a major metabolite of sulfadiazine, produced in the liver through the process of acetylation .
Transport and Distribution
It is known that sulfonamides, the class of antibiotics to which this compound belongs, are distributed throughout the body, including the cerebrospinal fluid, placenta, and fetal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylsulfadiazine can be synthesized through the acetylation of sulfadiazine. The reaction involves the introduction of an acetyl group to the nitrogen atom of sulfadiazine. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of acetylsulfadiazine involves similar acetylation reactions but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetylsulfadiazine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting the compound back to sulfadiazine.
Oxidation: Acetylsulfadiazine can be oxidized to form sulfone derivatives.
Substitution: The compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents.
Major Products Formed
Hydrolysis: Sulfadiazine
Oxidation: Sulfone derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
Acetylsulfadiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses in treating infections.
Industry: Used in the formulation of veterinary medicines and as an additive in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: The parent compound of acetylsulfadiazine, used for similar antibacterial purposes.
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Acetylsulfadiazine is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and its interactions with biological molecules. This modification can enhance its stability and solubility, making it a valuable compound in certain medical and industrial applications.
Biological Activity
N-Acetyl sulfadiazine (NASD) is a sulfonamide derivative of sulfadiazine, notable for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of NASD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is synthesized from sulfadiazine through acetylation, enhancing its solubility and potentially altering its pharmacokinetic properties. Its primary applications include treatment for bacterial infections and as an adjunct therapy in various medical conditions.
The biological activity of NASD primarily stems from its ability to inhibit bacterial folate synthesis. It competes with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, NASD disrupts the production of dihydrofolate, ultimately hindering bacterial DNA synthesis and replication .
3.1 Antimicrobial Activity
NASD exhibits significant antibacterial properties against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Nocardia species.
- Gram-negative bacteria : Shows activity against Escherichia coli and other enteric bacteria.
The structure-activity relationship indicates that modifications to the sulfonamide moiety can enhance antibacterial efficacy. For instance, substituents that are electron-withdrawing have been shown to increase activity .
3.2 Pharmacokinetics
Studies have demonstrated that the pharmacokinetics of NASD is influenced by factors such as temperature and route of administration. Key pharmacokinetic parameters include:
- Absorption Half-Life : Varies significantly with temperature changes.
- Elimination Half-Life : Demonstrates a declining trend with increased temperature.
- Volume of Distribution : Notably increased in plasma following administration .
4.1 Treatment of Toxoplasmosis
A notable application of NASD is in the treatment regimen for cerebral toxoplasmosis, particularly in patients with HIV/AIDS. A combination therapy involving pyrimethamine and NASD has shown clinical efficacy, with success rates ranging from 68% to 95% in symptomatic relief . However, there are reports of adverse effects such as crystalluria leading to renal complications, emphasizing the need for careful monitoring during treatment .
4.2 Nephrotoxicity Reports
Several case studies have documented instances of nephrotoxicity associated with NASD use, particularly in patients with underlying conditions such as AIDS. These cases highlight the importance of hydration and monitoring renal function during treatment to mitigate risks associated with crystalluria and potential kidney damage .
5. Comparative Efficacy Table
Compound | Target Pathogen | Efficacy (%) | Notes |
---|---|---|---|
This compound | Staphylococcus aureus | 85 | Effective in combination therapy |
Sulfadiazine | Escherichia coli | 78 | Higher risk of crystalluria |
Trimethoprim/Sulfamethoxazole | Various Gram-negative bacteria | 90 | Preferred due to lower toxicity |
6. Conclusion
This compound demonstrates significant biological activity primarily through its antimicrobial properties and inhibition of folate synthesis in bacteria. While effective for treating infections such as toxoplasmosis, its use must be tempered by awareness of potential nephrotoxic effects and the importance of patient monitoring.
Further research into optimizing its pharmacological profile could enhance its therapeutic applications while minimizing adverse effects.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155362 | |
Record name | N(4)-Acetylsulfadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-74-2 | |
Record name | Acetylsulfadiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(4)-Acetylsulfadiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Acetylsulfadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(pyrimidin-2-ylsulphamoyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLSULFADIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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